REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1.[C:22]1([C:28]2[NH:29][C:30]3[C:35]([CH:36]=2)=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH2:28]([N:29]([CH2:30][CH3:31])[C:4]1[CH:5]=[C:6]([CH:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)[CH:7]=[CH:8][CH:3]=1)[CH3:22].[CH3:20][N:19]([CH3:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:13][CH:14]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:36]3[C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[NH:29][C:28]=3[C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:20])[CH3:21])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C=1C=C(C=CC1)C1OC(=O)C2=CC(=CC=C12)N(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1.[C:22]1([C:28]2[NH:29][C:30]3[C:35]([CH:36]=2)=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH2:28]([N:29]([CH2:30][CH3:31])[C:4]1[CH:5]=[C:6]([CH:9]2[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)[CH:7]=[CH:8][CH:3]=1)[CH3:22].[CH3:20][N:19]([CH3:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:13][CH:14]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:36]3[C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[NH:29][C:28]=3[C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:20])[CH3:21])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C=1C=C(C=CC1)C1OC(=O)C2=CC(=CC=C12)N(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |